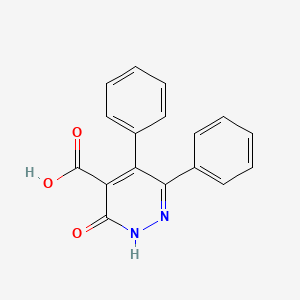

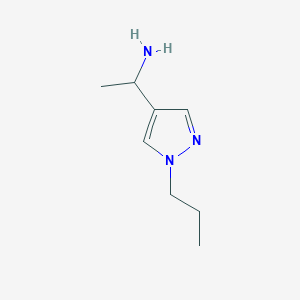

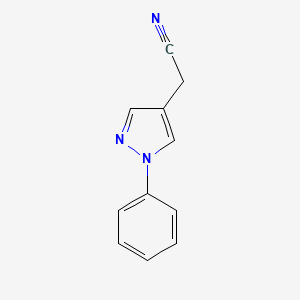

![molecular formula C11H12BF4N3 B3023599 2-苯基-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑-2-鎓四氟硼酸盐 CAS No. 909122-64-1](/img/structure/B3023599.png)

2-苯基-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑-2-鎓四氟硼酸盐

描述

The compound "2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate" is a pyrrole-based triazolium-phane that has been synthesized through a click chemistry approach and subsequent tetraalkylation of a macrocycle . This compound is of interest due to its selective binding properties for tetrahedral oxyanions in polar media, which is a characteristic that can be exploited in various chemical applications, such as anion recognition and sensor development.

Synthesis Analysis

The synthesis of the pyrrole-based triazolium-phane involves click chemistry to create the macrocycle, followed by tetraalkylation to introduce the tetrafluoroborate anion . This method is advantageous due to its high selectivity and efficiency in forming the desired product. The synthesis of related compounds, such as tricarbonylrhenium complexes with pyridyltriazole ligands , and the hydrolytic cleavage of 2-phenyloxazolo[3,2-a]pyridinium tetrafluoroborate to form a hydrogen-bonded complex , also demonstrate the versatility of click chemistry and related strategies in creating complex structures with specific functional groups.

Molecular Structure Analysis

The molecular structure of the pyrrole-based triazolium-phane is characterized by its ability to bind tetrahedral oxyanions through hydrogen bonding, as confirmed by single crystal X-ray diffraction analyses . The structure is influenced by the intrinsic hydrogen bonding ability of the donor groups, which include pyrrole N–H, benzene C–H, and triazolium C–H . Similar structural analyses have been conducted on related compounds, such as tricarbonylrhenium complexes , and a hydrogen-bonded complex formed from the hydrolytic cleavage of a related tetrafluoroborate .

Chemical Reactions Analysis

The pyrrole-based triazolium-phane exhibits high selectivity for tetrahedral oxyanions over other anion shapes, which is a result of the specific chemical interactions between the receptor and the anions . The host–guest interactions have been analyzed using 1H NMR spectroscopy, which is consistent with the differences in the strength of the various H-bond donor groups . The chemical reactivity of similar compounds, such as the formation of pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-c]isoquinolines from photoreactions of 6-(1′-triazolyl)uracils , also highlights the diverse chemical behavior that can be observed in triazole-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrrole-based triazolium-phane are influenced by its solvent interactions, as the selectivity for tetrahedral oxyanions is solvent-dependent . Theoretical calculations have been used to understand the influence of solvent on the hydrogen bonding ability of the donor groups . The physical properties of related compounds, such as the crystal cohesion observed in tricarbonylrhenium complexes due to π-π interactions , and the strong hydrogen bonding in the hydrolytic cleavage product of a tetrafluoroborate , also provide insight into the factors that affect the behavior of these compounds in different environments.

科学研究应用

新型化合物的合成

Azab, Aly, & Gobouri (2017) 的一项研究详细介绍了新的唑类和嗪类体系的合成,包括色满烯[4',3':3,4]吡咯并[2,1-c][1,2,4]三唑衍生物。对这些合成化合物的细胞毒活性进行了评估,证明了类似化合物在治疗和药理研究中的潜在应用。

化学重排和合成

Gstach 和 Seil (1990) 对 3,3-二取代 1-芳基-4,5-二氢-5-氧代-3H-1,2,4-三唑鎓四氟硼酸盐的重排进行了研究,探索了 1,5-环合 1,2-二氢-2-苯基-3H-1,2,4-三唑-3-酮的合成。这项研究提供了对三唑鎓化合物的化学性质和反应的见解,包括类似于 2-苯基-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑-2-鎓四氟硼酸盐的化合物(Gstach & Seil, 1990)。

桥头氮杂环的合成

Molina 等人 (1983) 探索了桥头氮杂环的合成,包括 [1,2,4]三唑并[1,5-a]吡啶-1-鎓和吡啶并[2,1-f][1,2,4]三嗪-9-鎓衍生物。这项研究表明了这些杂环的用途,包括 2-苯基-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑-2-鎓四氟硼酸盐的衍生物,在开发新的化学实体中的用途(Molina 等人,1983)。

在液晶和导电性研究中的潜力

Riccobono 等人 (2020) 的一项 2020 年研究调查了基于 1,2,4-三唑鎓阳离子的离子液晶,突出了它们在液晶和导电性应用中的潜力。这表明像 2-苯基-6,7-二氢-5H-吡咯并[2,1-c][1,2,4]三唑-2-鎓四氟硼酸盐这样的化合物可能在材料科学中得到应用,特别是在新型离子液晶的开发中(Riccobono 等人,2020)。

作用机制

Target of Action

Similar triazolium compounds have been used as catalysts for reactions such as the intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular stetter reactions .

Mode of Action

Based on the known actions of similar triazolium compounds, it can be inferred that it may act as a catalyst, facilitating chemical reactions without being consumed in the process .

Biochemical Pathways

Similar compounds have been shown to catalyze reactions that could potentially influence various biochemical pathways .

Result of Action

As a potential catalyst, it could facilitate chemical reactions, leading to the formation of new compounds .

属性

IUPAC Name |

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N3.BF4/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;2-1(3,4)5/h1-3,5-6,9H,4,7-8H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOYOGNXIHWKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

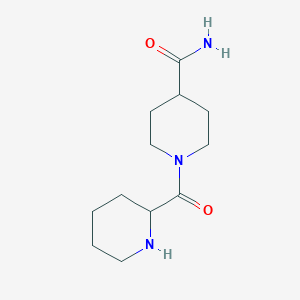

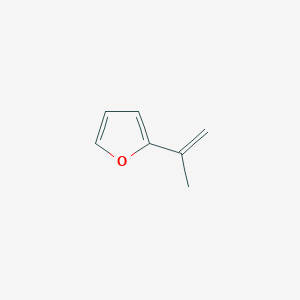

![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)

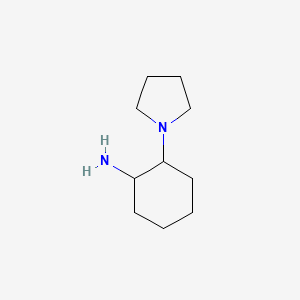

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)

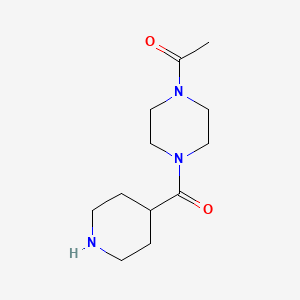

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)